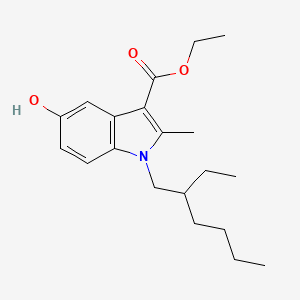![molecular formula C24H16BrNO2 B15015398 3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15015398.png)
3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active compounds. This particular compound features a bromophenyl group, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization with 2-hydroxyacetophenone in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antimicrobial properties.
(2E)-3-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Studied for its potential use in materials science.
Uniqueness
What sets 3-{4-[(E)-[(2E)-3-(4-BROMOPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE apart is its unique combination of a bromophenyl group and a chromenone structure. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H16BrNO2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-[4-[[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]phenyl]chromen-2-one |
InChI |
InChI=1S/C24H16BrNO2/c25-20-11-7-17(8-12-20)4-3-15-26-21-13-9-18(10-14-21)22-16-19-5-1-2-6-23(19)28-24(22)27/h1-16H/b4-3+,26-15? |
InChI Key |
OSZCMIRKLTVHCW-HUHBOQILSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=C/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-2-[(E)-(1H-1,2,4-triazol-3-ylimino)methyl]phenol](/img/structure/B15015316.png)
![N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B15015317.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15015319.png)
![2-Methyl-N-(2-{N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B15015323.png)
![N',N''-[oxybis(ethane-2,1-diyloxybenzene-4,1-diylcarbonyl)]bis(4-nitrobenzohydrazide)](/img/structure/B15015331.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15015334.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15015350.png)

![(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(2,4-dihydroxyphenyl)formamido]imino}butanamide](/img/structure/B15015365.png)
![(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine](/img/structure/B15015373.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15015376.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15015382.png)
![2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015390.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15015392.png)
